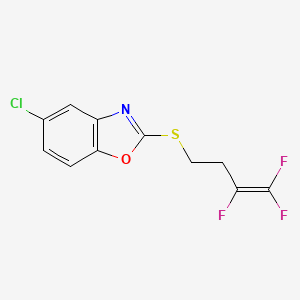

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Description

Chemical Name: 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

CAS Number: 343374-84-5

Molecular Weight: 293.69 g/mol

Structural Features:

- Benzoxazole core: A fused aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 3, respectively, and a chlorine substituent at position 4.

- Sulfide linkage: Connects the benzoxazole ring to a 3,4,4-trifluoro-3-butenyl group.

- Fluorinated side chain: The trifluorobutenyl group introduces strong electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name |

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPGFTUFUVVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the benzoxazole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Trifluorobutenyl Sulfide Moiety: The final step involves the reaction of the chlorinated benzoxazole with a trifluorobutenyl sulfide precursor under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Development:

One of the primary applications of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is in the formulation of herbicides. Its chemical structure allows it to act effectively against a range of weeds while minimizing harm to crops. Research has shown that compounds similar to this one can be used in herbicide compositions that exhibit high efficacy against problematic weeds in various agricultural settings, including rice paddies and dry fields .

Case Study:

A study focused on the efficacy of benzoxazole derivatives as herbicides demonstrated that formulations containing 5-chloro derivatives showed enhanced activity against specific weed species. The research indicated that these compounds could be applied at lower concentrations compared to traditional herbicides, thereby reducing environmental impact and production costs .

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide exhibits antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various strains of bacteria, which is crucial for addressing antibiotic resistance issues .

Case Study:

In a clinical trial evaluating the antimicrobial properties of benzoxazole derivatives, it was found that the compound significantly inhibited the growth of multidrug-resistant bacterial strains. This finding supports its potential use in treating infections where conventional antibiotics fail .

Materials Science Applications

Development of Functional Materials:

The unique chemical structure of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide allows its incorporation into polymer matrices for creating functional materials with enhanced properties. These materials can be utilized in coatings and composites that require specific thermal or chemical resistance.

Case Study:

Research into polymer composites incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials. The incorporation of this sulfide into polymer blends resulted in materials suitable for high-performance applications in industries such as automotive and aerospace .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The trifluorobutenyl sulfide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Benzoxazole vs. Thiazole Core: The target compound’s benzoxazole core differs from the thiazole ring in 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole (). Thiazoles, with sulfur, may exhibit distinct reactivity and metabolic stability .

Functional Group Variations :

- Sulfide vs. Sulfinyl Group : The sulfide linkage in the target compound is less polar than the sulfinyl group in the thiazole analog, impacting solubility and membrane permeability.

- Trifluorobutenyl Side Chain : Shared with the thiazole derivative, this group confers high lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Pharmacological Agents vs. Intermediates :

- Suvorexant () demonstrates the therapeutic relevance of benzoxazole derivatives. Its diazepane and triazole substituents enable orexin receptor antagonism, a mechanism absent in the target compound due to structural differences.

- The target compound’s simpler structure suggests utility as an intermediate, while Suvorexant’s complexity aligns with its role as a patented drug .

Fluorination Patterns :

- Both the target compound and 3-Chloro-5-(trifluoromethyl)benzoyl chloride () leverage fluorine atoms for stability and lipophilicity. However, the trifluorobutenyl group in the former may enhance conformational rigidity compared to the static trifluoromethyl group in the latter .

Research Findings

- Suvorexant : Clinical trials validate its efficacy in insomnia, with a half-life of ~12 hours and high selectivity for orexin receptors .

- Fluorinated Side Chains: Compounds with trifluorobutenyl groups exhibit improved metabolic stability compared to non-fluorinated analogs, as seen in agrochemicals and pharmaceuticals .

Biological Activity

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide (CAS Number: 343374-83-4) is a compound that belongs to the class of benzoxazole derivatives. These compounds are recognized for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is C₁₁H₇ClF₃NOS. The structure features a benzoxazole ring with a chlorine substituent and a trifluorobutenyl sulfide moiety. This unique structural combination contributes to its distinctive chemical and biological properties.

Synthesis

The synthesis of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide typically involves the reaction of 5-chloro-1,3-benzoxazole with trifluorobutenyl sulfide under appropriate conditions. The reaction is generally conducted in a solvent like ethanol or methanol under reflux to ensure complete conversion and high yield. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity .

Antimicrobial Properties

Research has shown that benzoxazole derivatives exhibit significant antimicrobial activity. In particular, studies indicate that compounds similar to 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide have demonstrated effectiveness against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Candida albicans | Antifungal activity noted |

The minimal inhibitory concentrations (MIC) for these compounds suggest that they may be effective alternatives to traditional antibiotics .

Anticancer Activity

The benzoxazole moiety has been associated with anticancer properties. Studies indicate that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cancer cell growth.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Research has particularly highlighted the effectiveness of related compounds against colorectal cancer cell lines (HCT116, HT29) and other types such as breast (MCF7) and lung cancer cells (A549) .

The biological activity of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : It may interfere with cellular signaling pathways that regulate growth and survival in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzoxazole derivatives:

- Antimicrobial Screening : A study demonstrated that compounds similar to 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide showed selective antibacterial effects against Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains .

- Cytotoxicity Studies : In vitro tests indicated that certain benzoxazole derivatives exhibited cytotoxic effects on various cancer cell lines while demonstrating lower toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis of benzoxazole derivatives typically involves coupling reactions under inert atmospheres (e.g., argon) using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and ligands like triphenylphosphine . Key steps include:

- Reagent Selection : Use dry solvents (THF/EtN) to minimize hydrolysis.

- Temperature Control : Reflux conditions (55–65°C) for 6–48 hours to ensure completion.

- Purification : Column chromatography (silica gel) or recrystallization (ethanol) to isolate the product.

Yield optimization requires stoichiometric adjustments (e.g., 10–20% excess of thiolating agents) and monitoring via TLC or HPLC.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the benzoxazole core and trifluoro-butenyl sulfide linkage. F NMR is essential for verifying the CF groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI-TOF for accurate mass).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in benzothiazole analogs .

Q. Which in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

Advanced Research Questions

Q. How can the electronic effects of the 3,4,4-trifluoro-3-butenyl sulfide group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., sulfur atom in the sulfide group).

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects. Use Hammett substituent constants () for quantitative structure-reactivity relationships (QSAR).

Q. What strategies resolve contradictions between spectroscopic data and predicted molecular geometry?

- Methodological Answer :

- Cross-Validation : Combine F NMR (to confirm CF configuration) with X-ray crystallography (to resolve stereochemical ambiguities) .

- Dynamic NMR : For fluxional behavior analysis if temperature-dependent spectral changes occur (e.g., rotameric interconversion in the butenyl chain).

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodological Answer :

- Accelerated Stability Testing :

- Light Exposure : Store in UV-transparent vials under 365 nm light; monitor degradation via HPLC.

- Humidity : Use desiccators with controlled humidity (e.g., 75% RH) and track hydrolysis products via LC-MS.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.